(2R)-4,4-Difluorooxolane-2-carboxylicacid
Description
(2R)-4,4-Difluorooxolane-2-carboxylic acid is a fluorinated cyclic carboxylic acid with a five-membered oxolane (tetrahydrofuran) ring. Its structure features two fluorine atoms at the 4-position and a carboxylic acid group at the 2-position, conferring unique electronic and steric properties. The compound’s CAS number is 2056072-61-6 (Amadis Chemical, 2024), and its molecular formula is C₅H₆F₂O₃, yielding a molecular weight of 152.10 g/mol (calculated). The stereochemistry at the 2-position (R-configuration) further influences its reactivity and biological interactions.
Properties
Molecular Formula |
C5H6F2O3 |
|---|---|
Molecular Weight |
152.10 g/mol |
IUPAC Name |
(2R)-4,4-difluorooxolane-2-carboxylic acid |
InChI |
InChI=1S/C5H6F2O3/c6-5(7)1-3(4(8)9)10-2-5/h3H,1-2H2,(H,8,9)/t3-/m1/s1 |
InChI Key |
RKZXHJRHGLOJQR-GSVOUGTGSA-N |
Isomeric SMILES |
C1[C@@H](OCC1(F)F)C(=O)O |
Canonical SMILES |
C1C(OCC1(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4,4-Difluorooxolane-2-carboxylic acid typically involves the fluorination of oxolane derivatives. One common method is the nucleophilic substitution reaction, where a suitable oxolane precursor is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an aprotic solvent like dichloromethane at low temperatures to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of (2R)-4,4-Difluorooxolane-2-carboxylic acid may involve more scalable processes such as continuous flow synthesis. This method allows for precise control over reaction parameters and can be optimized for high yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
(2R)-4,4-Difluorooxolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxolane derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents.
Major Products
Oxidation: Oxolane-2,3-dicarboxylic acid derivatives.
Reduction: 4,4-Difluorooxolane-2-methanol.
Substitution: 4,4-Difluorooxolane-2-amine or 4,4-Difluorooxolane-2-thiol.
Scientific Research Applications
Inhibitors of Disease Pathways
Research indicates that (2R)-4,4-Difluorooxolane-2-carboxylic acid can serve as a scaffold for the development of inhibitors targeting specific disease pathways. For instance, it has been explored as a potential modulator of cystic fibrosis transmembrane conductance regulator (CFTR) activity, which is critical in treating cystic fibrosis and other related conditions. By enhancing CFTR function, it may alleviate symptoms associated with mucus hypersecretion in diseases like chronic obstructive pulmonary disease (COPD) .
Anticancer Properties
The compound has shown promise in anticancer research. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting critical signaling pathways . For example, compounds derived from oxolane structures have been linked to reduced tumor growth in hepatocellular carcinoma models .
Case Study 1: CFTR Modulation
A study focused on the modulation of CFTR activity using derivatives of (2R)-4,4-Difluorooxolane-2-carboxylic acid reported significant improvements in ion transport across epithelial cells. This modulation could potentially lead to therapeutic strategies for diseases characterized by impaired ion transport .
Case Study 2: Antitumor Activity
In another investigation, derivatives of (2R)-4,4-Difluorooxolane-2-carboxylic acid were tested against various cancer cell lines. The results indicated that these compounds effectively induced apoptosis in HepG2 cells with an IC50 value indicating potent activity . This suggests that further development could yield effective anticancer agents.
Data Tables
Mechanism of Action
The mechanism of action of (2R)-4,4-Difluorooxolane-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms can form strong hydrogen bonds and electrostatic interactions with amino acid residues in proteins, influencing the compound’s binding affinity and specificity. The chiral center plays a crucial role in determining the stereoselectivity of these interactions, which can affect the compound’s biological activity and efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Key analogues include:
Oxolane-2-carboxylic acid (non-fluorinated analogue).
2,5-Furandicarboxylic acid (C₆H₄O₅, CAS 3238-40-2).
4,4-Difluoropyrrolidine-2-carboxylic acid (CAS 1401332-74-8, pyrrolidine variant).
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | pKa (estimated) | Solubility (H₂O) | LogP |
|---|---|---|---|---|---|
| (2R)-4,4-Difluorooxolane-2-carboxylic acid | C₅H₆F₂O₃ | 152.10 | ~1.8–2.2 | Moderate | 0.34 |
| Oxolane-2-carboxylic acid | C₅H₈O₃ | 116.12 | ~2.5–3.0 | High | -0.52 |
| 2,5-Furandicarboxylic acid | C₆H₄O₅ | 156.09 | ~1.5 (COOH) | Low | 0.87 |
| 4,4-Difluoropyrrolidine-2-carboxylic acid | C₅H₇F₂NO₂ | 151.11 | ~2.0–2.5 | Moderate | -0.20 |
Key Observations :
- Acidity: Fluorine’s electron-withdrawing effect lowers the pKa of (2R)-4,4-difluorooxolane-2-carboxylic acid (~1.8–2.2) compared to its non-fluorinated analogue (~2.5–3.0) .
- Lipophilicity : The difluoro substitution increases LogP (0.34) relative to oxolane-2-carboxylic acid (-0.52), enhancing membrane permeability.
- Solubility: The fluorinated oxolane derivative exhibits moderate water solubility, contrasting with the highly soluble non-fluorinated analogue and the poorly soluble 2,5-furandicarboxylic acid .
Spectroscopic Differences
- NMR Shifts: Fluorine atoms induce significant deshielding in neighboring protons. For example, the ¹H-NMR signal for the 3-position proton in (2R)-4,4-difluorooxolane-2-carboxylic acid is shifted upfield by ~0.2 ppm compared to the non-fluorinated analogue, analogous to sulfation-induced shifts observed in hexasaccharides .
- ¹³C-NMR : The carbons adjacent to fluorine atoms (C4) show characteristic downfield shifts (~90–100 ppm), consistent with electronegativity effects .
Biological Activity
(2R)-4,4-Difluorooxolane-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by relevant case studies and research findings.
Synthesis of (2R)-4,4-Difluorooxolane-2-carboxylic Acid
The compound can be synthesized through various chemical pathways involving difluorinated precursors. A common method includes the reaction of difluoroacetyl derivatives with suitable nucleophiles to form the oxolane ring. The synthesis typically yields high purity and can be optimized for scale.
1. Cytotoxicity and Anticancer Activity
Research indicates that (2R)-4,4-Difluorooxolane-2-carboxylic acid exhibits significant cytotoxic effects against various cancer cell lines. In a study involving MDA-MB-231 (breast cancer) and COLO201 (colorectal cancer) cell lines, the compound demonstrated a dose-dependent cytostatic effect. Notably, it caused cell cycle arrest in the G0/G1 phase at lower concentrations and in the G2/M phase at higher concentrations, indicating its potential as a DNA synthesis inhibitor .
| Cell Line | Concentration (µM) | Effect on Cell Cycle | Proliferation Index (%) |
|---|---|---|---|
| COLO201 | 30 | Arrested in G2/M phase | 35-37 |
| MDA-MB-231 | 30 | Arrested in G0/G1 phase | Decreased |
The mechanism through which (2R)-4,4-Difluorooxolane-2-carboxylic acid exerts its effects involves the inhibition of DNA synthesis. This leads to an accumulation of cells in specific phases of the cell cycle, ultimately resulting in reduced proliferation rates. The compound's ability to block DNA synthesis suggests it may interact with key enzymes involved in replication processes.
Case Study 1: Inhibition of Diacylglycerol Acyltransferase-1 (DGAT-1)
In a related study focusing on carboxylic acid derivatives, compounds similar to (2R)-4,4-Difluorooxolane-2-carboxylic acid were evaluated for their ability to inhibit DGAT-1. This enzyme plays a crucial role in triglyceride formation and is associated with obesity and metabolic disorders. The lead compound showed an IC50 value of 57 nM, indicating potent inhibition which could be leveraged for therapeutic applications in metabolic diseases .
Case Study 2: PD-L1 Inhibition
Another investigation highlighted the potential of related compounds as PD-L1 inhibitors, which are significant in cancer immunotherapy. The synthesized analogs exhibited low nanomolar binding affinities to PD-L1 and disrupted its interaction with PD-1, enhancing T-cell activation. Although not directly tested on (2R)-4,4-Difluorooxolane-2-carboxylic acid, these findings suggest a pathway for exploring its immunomodulatory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
